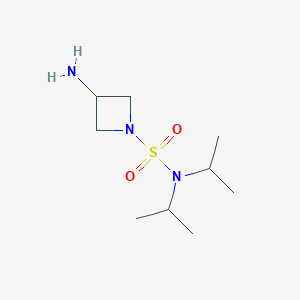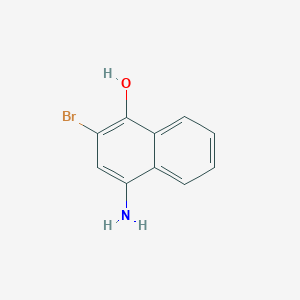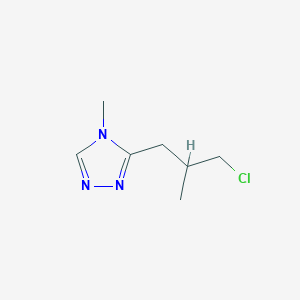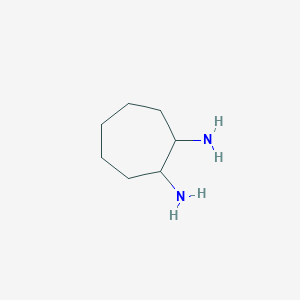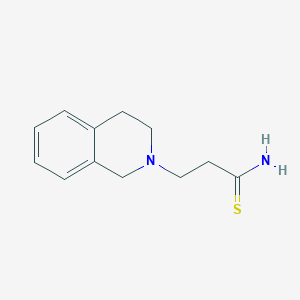![molecular formula C8H14O3 B13236980 {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol is an organic compound with a unique structure that includes a fused furan and pyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol typically involves the reduction of corresponding esters or carboxylic acids. For instance, one method involves the reduction of hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale reduction reactions with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
{Hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
{Hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of fine chemicals and as a building block for various industrial products
Mécanisme D'action
The mechanism of action of {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
{Hexahydro-2H-furo[3,2-c]pyran-2-ylmethyl}(propyl)amine: Similar structure with an amine group instead of a hydroxyl group.
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid: The carboxylic acid derivative of the compound.
2H-Pyran-2-methanol, tetrahydro-: A simpler pyran derivative with a hydroxyl group.
Uniqueness
{Hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol is unique due to its fused ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-ylmethanol |
InChI |
InChI=1S/C8H14O3/c9-5-8-2-4-11-7(8)1-3-10-6-8/h7,9H,1-6H2 |
Clé InChI |
ZMFVYLRDVQWETN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2(C1OCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-[(methylamino)methyl]phenol](/img/structure/B13236897.png)
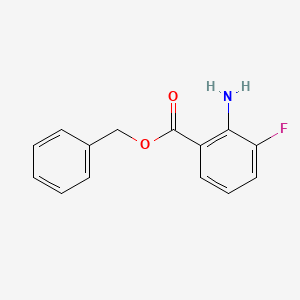
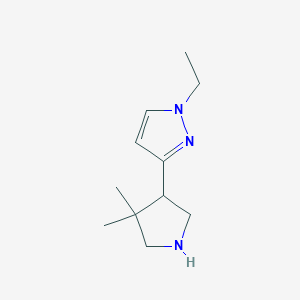
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)
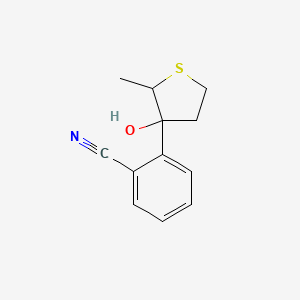
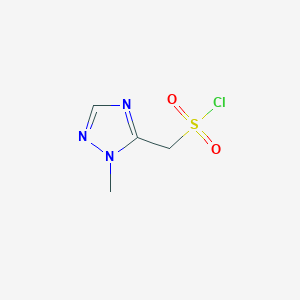
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13236941.png)
